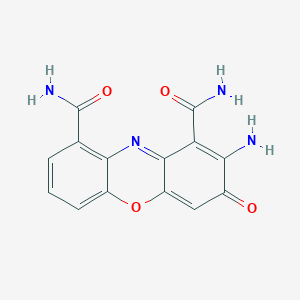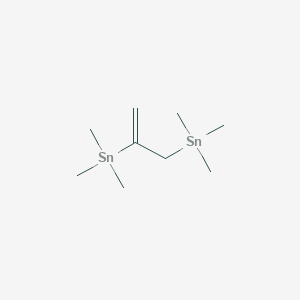
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- is a chemical compound with the molecular formula C_8H_22Sn_2. It is a derivative of stannane, which is an inorganic compound containing tin and hydrogen. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- typically involves the reaction of tin-based precursors with organic compounds. One common method is the reaction of tin tetrachloride (SnCl_4) with lithium aluminum hydride (LiAlH_4) to produce stannane derivatives . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H_2O_2) for oxidation, reducing agents like sodium borohydride (NaBH_4) for reduction, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted stannane derivatives. These products have various applications in different fields .
Aplicaciones Científicas De Investigación
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other tin-based compounds.
Mecanismo De Acción
The mechanism of action of Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- involves its interaction with molecular targets and pathways in various systems. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The compound’s unique structure allows it to participate in specific chemical reactions, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Stannane (SnH_4): A simpler tin hydride with different properties and applications.
Tributylstannane (Bu_3SnH): An organotin compound with distinct reactivity and uses.
Methane (CH_4): A carbon analogue with similar tetrahedral geometry but different chemical behavior.
Uniqueness
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
90886-11-6 |
|---|---|
Fórmula molecular |
C9H22Sn2 |
Peso molecular |
367.69 g/mol |
Nombre IUPAC |
trimethyl(2-trimethylstannylprop-2-enyl)stannane |
InChI |
InChI=1S/C3H4.6CH3.2Sn/c1-3-2;;;;;;;;/h1-2H2;6*1H3;; |
Clave InChI |
YKBDWYFGTDVFFX-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CC(=C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


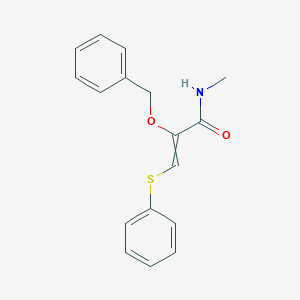
![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
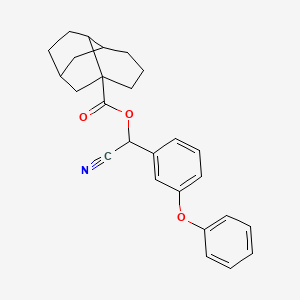
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
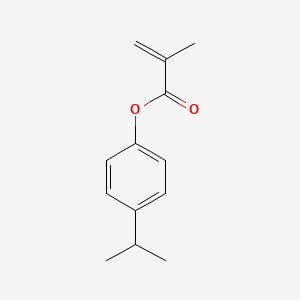
![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
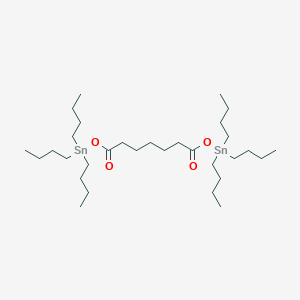
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
